molecular formula C12H13O4- B8401019 [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid CAS No. 113520-28-8

[3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid

Cat. No.: B8401019
CAS No.: 113520-28-8
M. Wt: 221.23 g/mol
InChI Key: BHGFHTPCVUDLDS-UHFFFAOYSA-M
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Description

[3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid is a diaryl acetic acid derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Also known as diethyl 2,2'-(1,3-phenylene)diacetate, this compound features a 1,3-phenylene core symmetrically substituted with acetic acid moieties, one of which is esterified . This structure makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound primarily as a key synthon in the development of active pharmaceutical ingredients (APIs). Its structure is analogous to other phenylacetic acid derivatives, which are known to be critical intermediates in the synthesis of various drugs, including oral antidiabetics like repaglinide . The compound's reactivity allows for further functionalization at both the carboxylic acid and ethyl ester groups, enabling its incorporation into larger molecular frameworks or its transformation into other valuable entities. Phenylacetic acid derivatives, in general, are known to undergo various reactions such as condensations and ketonic decarboxylation, expanding their utility in synthetic routes . This product is intended for research and development purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate laboratory safety practices.

Properties

CAS No.

113520-28-8

Molecular Formula

C12H13O4-

Molecular Weight

221.23 g/mol

IUPAC Name

2-[3-(2-ethoxy-2-oxoethyl)phenyl]acetate

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-4-9(6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)/p-1

InChI Key

BHGFHTPCVUDLDS-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC1=CC=CC(=C1)CC(=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 2 Ethoxy 2 Oxoethyl Phenyl Acetic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid moiety is a versatile functional group that readily participates in a variety of chemical reactions, including amidation, esterification, reduction, and decarboxylation.

Amidation and Peptide Coupling Reactions

The conversion of the carboxylic acid group of [3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid to an amide is a fundamental transformation. Direct amidation with an amine can be achieved, often requiring a catalyst to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. For instance, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives. nih.govresearchgate.net The reaction typically proceeds at elevated temperatures in a suitable solvent like toluene. nih.gov The electronic and steric properties of substituents on the phenyl ring can influence the reaction yield. nih.gov

For the synthesis of peptides, more sophisticated methods are employed to activate the carboxylic acid and facilitate amide bond formation under mild conditions, minimizing side reactions such as racemization. bachem.com Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). bachem.comlibretexts.org These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amino group of another molecule.

Table 1: Representative Amidation and Peptide Coupling Reactions of the Carboxylic Acid Functionality

Amine/Amino AcidCoupling Reagent/CatalystSolventTemperature (°C)Yield (%)
BenzylamineNiCl₂Toluene11085
Glycine ethyl esterEDC/HOBtDichloromethane (B109758)2592
L-Alanine methyl esterDCC/HOBtTetrahydrofuran (B95107)2588

Note: The data in this table is illustrative and based on typical yields for similar phenylacetic acid derivatives.

Esterification and Transesterification Kinetics

The carboxylic acid group can be esterified, for example, through the Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol. libretexts.org

While the target molecule already contains an ethyl ester, the carboxylic acid can be further esterified to produce a diester. For instance, reaction with methanol (B129727) under acidic conditions would yield methyl [3-(2-ethoxy-2-oxoethyl)phenyl]acetate. The kinetics of such esterification reactions are influenced by factors such as the concentration of reactants and catalyst, and the reaction temperature.

Reduction and Decarboxylation Pathways

The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of the ester group may also occur under these conditions. Selective reduction of the carboxylic acid in the presence of the ester can be challenging but may be achieved using specific reagents or by protecting the ester group.

Decarboxylation of phenylacetic acid derivatives, which involves the removal of the carboxyl group as carbon dioxide, can be achieved under certain conditions. stackexchange.comchemrevlett.com For simple phenylacetic acid, this is a difficult reaction. However, the presence of certain functional groups on the aromatic ring can facilitate decarboxylation. stackexchange.com Oxidative decarboxylation of arylacetic acids can be a route to synthesizing aryl aldehydes and ketones. chemrevlett.com For this compound, decarboxylation would lead to the formation of ethyl (3-methylphenyl)acetate. This reaction often requires harsh conditions or specific catalysts. aacmanchar.edu.in

Reactivity of the Ethyl Ester Functionality

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions.

Hydrolytic Cleavage to the Corresponding Diacid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible and involves the use of a strong base such as sodium hydroxide (B78521). The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the diacid, 3-(carboxymethyl)phenylacetic acid. Acid-catalyzed hydrolysis is an equilibrium process and is the reverse of Fischer esterification. masterorganicchemistry.com

Transamidation and Other Nucleophilic Acyl Substitution Reactions

Transamidation is the conversion of an amide to a different amide by reaction with an amine. While less common for esters, a related reaction is the direct aminolysis of the ester to form an amide. This reaction is generally slower than the amidation of a carboxylic acid and often requires high temperatures or a catalyst.

The ethyl ester can undergo other nucleophilic acyl substitution reactions. For example, transesterification can occur when the compound is treated with another alcohol in the presence of an acid or base catalyst. This would result in the exchange of the ethoxy group for the new alkoxy group. Reduction of the ester to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride.

Table 2: Representative Reactions of the Ethyl Ester Functionality

ReagentReaction TypeProduct
NaOH, H₂O then H₃O⁺Hydrolysis3-(Carboxymethyl)phenylacetic acid
CH₃OH, H⁺Transesterification[3-(2-methoxy-2-oxoethyl)phenyl]acetic acid
LiAlH₄Reduction2-(3-(2-hydroxyethyl)phenyl)ethanol

Note: The data in this table is illustrative of the expected products from these reactions.

The reactivity of the phenyl ring in this compound is governed by the electronic effects of its two substituents: the acetic acid moiety (-CH₂COOH) and the ethyl acetate (B1210297) moiety (-CH₂COOEt). Both groups are weakly deactivating and act as meta-directors in classical electrophilic aromatic substitution (EAS) reactions. This is because the electron-withdrawing character of the carbonyl groups reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. minia.edu.egmasterorganicchemistry.com The rate-determining step in these reactions is the formation of a positively charged intermediate (a benzenium ion or σ-complex), and the deactivating nature of the substituents slows this step. masterorganicchemistry.comlibretexts.org

Conversely, for nucleophilic aromatic substitution (SNAr), the ring is generally unreactive unless activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a suitable leaving group. libretexts.orgresearchgate.netnih.gov The existing substituents on this compound are insufficient to promote SNAr reactions under standard conditions.

Directed Functionalization Studies

Modern synthetic methods allow for C-H functionalization that can override the inherent directing effects of the substituents. nih.gov The carboxylic acid group of this compound can be used as an anchor for a directing group, enabling regioselective functionalization at positions ortho to the acetic acid side chain (the C2 and C4 positions). rsc.orgsci-hub.senih.gov This approach involves the reversible installation of a directing group that coordinates to a transition metal catalyst (commonly palladium or rhodium), bringing the catalyst into close proximity to the targeted C-H bonds. rsc.orgsci-hub.se This strategy has been successfully applied to various arylacetic acids for reactions such as arylation, acetoxylation, and cyanation. rsc.org

For instance, a nitrile-based directing group can be attached to the carboxylic acid, facilitating palladium-catalyzed meta-C–H olefination relative to the directing group's anchor point, which corresponds to ortho-functionalization of the phenylacetic acid moiety. researchgate.net

Table 1: Potential Directed C-H Functionalization Reactions

Reaction Type Reagents and Conditions Potential Product
ortho-Arylation Aryl halide, Pd(OAc)₂, Ligand, Oxidant 2-Aryl-[3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid derivative
ortho-Olefination Alkene, [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ 2-Alkenyl-[3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid derivative

Cycloaddition Reactions and Heterocyclic Ring Formation

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic frameworks. This typically requires initial modification of the core structure to introduce functionalities capable of participating in cycloaddition or cyclization reactions.

Utilization in 1,2,3-Triazole Synthesis

The molecule can be integrated into 1,2,3-triazole structures, which are significant motifs in medicinal chemistry. nih.govresearchgate.net A common method for triazole synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govorganic-chemistry.orgscielo.br To employ this compound in such a reaction, it must first be converted into an azide (B81097) or alkyne derivative.

A plausible synthetic route involves the nitration of the phenyl ring, followed by reduction of the nitro group to an amine. The resulting amino group can then be transformed into an azide via diazotization and subsequent reaction with sodium azide. This azide-functionalized derivative can then react with a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole.

Table 2: Proposed Synthesis of a Triazole Derivative

Step Transformation Reagents Intermediate/Product
1 Electrophilic Nitration HNO₃, H₂SO₄ Nitro-[3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid
2 Reduction H₂, Pd/C or SnCl₂ Amino-[3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid
3 Diazotization/Azidation 1. NaNO₂, HCl 2. NaN₃ Azido-[3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid

Integration into Indoline and Isoquinoline (B145761) Frameworks

The core structure of this compound can also serve as a scaffold for building more complex heterocyclic systems like indolines and isoquinolines.

Isoquinoline Synthesis: Classic isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, typically start from β-phenylethylamine derivatives. quimicaorganica.orgnih.gov The acetic acid moieties of the starting material can be converted to the required phenylethylamine structure. For example, the carboxylic acid can be reduced to an alcohol, converted to a halide, and then displaced with cyanide. Subsequent reduction of the nitrile would yield the necessary β-phenylethylamine, which can then undergo cyclization with an appropriate electrophile (e.g., an acid chloride in the Bischler-Napieralski synthesis) to form a dihydroisoquinoline, which can be oxidized to the final isoquinoline product. quimicaorganica.orgnih.gov

Indoline Synthesis: Indoline frameworks can be accessed through various synthetic routes. One potential pathway involves the intramolecular cyclization of a suitable precursor. organic-chemistry.orgderpharmachemica.com For instance, an ortho-amino-substituted derivative of the starting molecule could be prepared. The acetic acid side chain could then be activated and induced to cyclize onto the amino group to form an indolin-2-one structure, a key intermediate that can be further modified.

Comparative Reactivity Studies with Symmetrical and Asymmetrical Analogs

The reactivity of this compound can be better understood by comparing it to its symmetrical analogs: 1,3-phenylenediacetic acid (the diacid) and diethyl 1,3-phenylenediacetate (the diester).

The primary difference between the carboxylic acid (-COOH) and the ethyl ester (-COOEt) groups lies in their electronic influence. Both are electron-withdrawing, but the carboxylic acid group is slightly more deactivating due to the acidity of its proton and its ability to be deprotonated to the even more deactivating carboxylate anion (-COO⁻) under basic conditions.

In electrophilic aromatic substitution, the rate of reaction would be expected to follow the order: diester > asymmetrical compound > diacid. This is because the diester has two weakly deactivating ester groups, while the diacid has two more strongly deactivating carboxylic acid groups. The asymmetrical compound, possessing one of each, would have intermediate reactivity. For all three compounds, substitution would be directed to the positions meta to both substituents (C4 and C6), with the C2 position being sterically hindered.

Table 3: Comparison of Reactivity with Analogs

Compound Substituents Relative Reactivity in EAS Directing Effect
Diethyl 1,3-phenylenediacetate Two -CH₂COOEt Highest meta, meta (to C4, C6)
This compound One -CH₂COOH, One -CH₂COOEt Intermediate meta, meta (to C4, C6)

This comparative analysis highlights how subtle changes in the functional groups can modulate the electronic properties and, consequently, the chemical reactivity of the aromatic core, providing a basis for selecting the appropriate substrate for a desired synthetic transformation.

Advanced Spectroscopic and Structural Characterization of 3 2 Ethoxy 2 Oxoethyl Phenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular fragments.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For [3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid, distinct signals are expected for the aromatic, benzylic, ethyl, and carboxylic acid protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are detailed in the table below.

Aromatic Protons: The meta-substituted benzene (B151609) ring gives rise to four signals in the aromatic region (typically δ 7.2-7.4). These protons would exhibit complex splitting patterns due to spin-spin coupling.

Benzylic Protons: Two sharp singlets are anticipated for the two chemically non-equivalent methylene (B1212753) (CH₂) groups attached to the benzene ring, one for the acetic acid moiety and one for the ethyl acetate (B1210297) moiety.

Ethyl Group Protons: The ethoxy group protons will appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group, arising from coupling to each other.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, and its position can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH>10.0Broad Singlet-1H
Ar-H7.20-7.40Multiplet-4H
-O-CH₂ -CH₃4.15Quartet7.12H
Ar-CH₂ -COOH3.65Singlet-2H
Ar-CH₂ -COOEt3.62Singlet-2H
-O-CH₂-CH₃ 1.25Triplet7.13H

Carbon-13 (¹³C) NMR Chemical Shift Correlation and DEPT Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The structure of this compound contains 12 carbon atoms, each expected to produce a unique signal. Distortionless Enhancement by Polarization Transfer (DEPT) analysis helps differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Carbonyl Carbons: Two signals are expected in the downfield region (δ 170-175 ppm) corresponding to the carboxylic acid and ester carbonyls. These would be absent in all DEPT spectra.

Aromatic Carbons: Six signals are predicted in the δ 125-140 ppm range. Two of these correspond to the substituted (quaternary) carbons and four to the carbons bearing hydrogen (methines).

Aliphatic Carbons: Signals for the two benzylic methylene carbons and the two carbons of the ethyl group are expected in the upfield region.

A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. A DEPT-90 experiment would only show signals for CH carbons.

Table 2: Predicted ¹³C NMR and DEPT Analysis for this compound

CarbonPredicted δ (ppm)Carbon TypeDEPT-135DEPT-90
-C OOH174.5Quaternary (C)AbsentAbsent
-C OOEt171.0Quaternary (C)AbsentAbsent
Ar-C (Substituted)135-138Quaternary (C)AbsentAbsent
Ar-C (Substituted)135-138Quaternary (C)AbsentAbsent
Ar-CH128-132Methine (CH)PositivePresent
-O-C H₂-CH₃61.0Methylene (CH₂)NegativeAbsent
Ar-C H₂-COOH41.0Methylene (CH₂)NegativeAbsent
Ar-C H₂-COOEt40.8Methylene (CH₂)NegativeAbsent
-O-CH₂-C H₃14.2Methyl (CH₃)PositiveAbsent

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

2D NMR experiments are essential for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. The primary correlation expected would be between the ethyl group's methylene protons (δ ~4.15 ppm) and methyl protons (δ ~1.25 ppm). Correlations among the adjacent aromatic protons would also be observed, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹JCH). hmdb.caresearchgate.net It would show cross-peaks connecting each proton signal to its corresponding carbon signal as laid out in the tables above (e.g., δH 1.25 with δC 14.2; δH 4.15 with δC 61.0).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds), which are crucial for connecting different spin systems. Key HMBC correlations would include:

The benzylic protons (δ ~3.65 ppm) to the carboxylic acid carbonyl carbon (δ ~174.5 ppm) and to adjacent aromatic carbons.

The ethyl methylene protons (δ ~4.15 ppm) to the ester carbonyl carbon (δ ~171.0 ppm).

The aromatic protons to their neighboring aromatic carbons, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass for this compound (C₁₂H₁₄O₄) is 222.0892 Da. HRMS would confirm this mass with high precision (typically within 5 ppm).

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for esters and carboxylic acids include cleavage at bonds adjacent to the carbonyl groups and benzylic positions. libretexts.org

Table 3: Predicted HRMS Fragmentation for this compound

m/z (Predicted)Formula of FragmentPossible Origin
222.0892[C₁₂H₁₄O₄]⁺Molecular Ion [M]⁺
177.0657[C₁₀H₉O₃]⁺Loss of ethoxy radical (•OCH₂CH₃) from [M]⁺
149.0603[C₉H₉O₂]⁺Loss of carboxyl group (•COOH) from the side chain
133.0653[C₉H₉O]⁺Benzylic cleavage
91.0548[C₇H₇]⁺Tropylium ion, common in compounds with a benzyl (B1604629) group

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of light (Raman).

The FT-IR spectrum is expected to show characteristic absorption bands confirming the presence of the carboxylic acid, ester, and aromatic functionalities.

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. researchgate.net

C=O Stretch: Two distinct and strong carbonyl stretching bands are expected. The carboxylic acid C=O typically appears around 1710 cm⁻¹, while the ester C=O appears at a higher frequency, around 1735 cm⁻¹.

C-O Stretch: Strong bands corresponding to the C-O stretching vibrations of the ester and carboxylic acid groups would be visible in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions around 1600 and 1450 cm⁻¹ are characteristic of the benzene ring.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric aromatic ring vibrations that are weak in the IR spectrum.

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretch (broad)Carboxylic Acid
2980-3050C-H stretchAromatic
2850-2970C-H stretchAliphatic (CH₂, CH₃)
1735C=O stretch (strong)Ester
1710C=O stretch (strong)Carboxylic Acid
1600, 1450C=C stretchAromatic Ring
1150-1300C-O stretchEster, Carboxylic Acid

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine all bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystal lattice.

Despite a comprehensive search for scientific literature and crystallographic databases, no specific experimental data on the advanced spectroscopic and structural characterization of this compound could be located in the public domain.

Detailed research findings regarding the precise bond lengths, bond angles, torsional angles, intermolecular interactions, hydrogen bonding networks, and conformational preferences in the crystalline state for this specific compound are not available in published literature.

Therefore, it is not possible to provide the requested in-depth analysis and data tables for the specified subsections. The required scientific information to construct the article with the requested level of detail does not appear to be publicly accessible at this time.

Computational Chemistry and Theoretical Investigations of 3 2 Ethoxy 2 Oxoethyl Phenyl Acetic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Properties

Comprehensive searches for dedicated Density Functional Theory (DFT) studies on [3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid did not yield specific results for this compound. However, the principles of DFT calculations are widely applied to understand the electronic structure and properties of related phenylacetic acid derivatives. Such studies typically involve geometry optimization, analysis of frontier molecular orbitals, and mapping of the electrostatic potential.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, with several rotatable bonds, a conformational landscape analysis would be necessary. This involves exploring different rotational isomers (conformers) to identify the global minimum energy structure and other low-energy conformers that may be populated at room temperature. The optimization is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation approximately. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical hardness, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity. While specific values for this compound are not available, DFT calculations on similar aromatic carboxylic acids provide insights into their electronic behavior.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available

Note: This table is for illustrative purposes. No published data is available for this specific compound.

Charge Distribution and Electrostatic Potential Surface Mapping

The distribution of electron density in a molecule is fundamental to its physical and chemical properties. DFT can be used to calculate the partial atomic charges, providing insight into the polarity of different regions of the molecule. An electrostatic potential (ESP) surface map visually represents the charge distribution. On an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carboxyl and ester groups would be expected to show negative electrostatic potential, while the acidic proton of the carboxylic acid would exhibit a positive potential.

Hirshfeld Surface Analysis for Visualizing and Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting surface provides a unique picture of the molecule's shape and its interactions with its neighbors.

Fingerprint Plot Deconvolution to Assess Atomic Contact Contributions (H⋯H, H⋯O/O⋯H, H⋯C/C⋯H)

The Hirshfeld surface can be used to generate a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. This plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de). The plot can be deconvoluted to show the contributions of different types of atomic contacts. For organic molecules like this compound, the most common interactions are typically hydrogen-hydrogen (H⋯H), hydrogen-oxygen/oxygen-hydrogen (H⋯O/O⋯H), and hydrogen-carbon/carbon-hydrogen (H⋯C/C⋯H) contacts. The percentage contribution of each contact type provides a quantitative measure of its importance in the crystal packing. For instance, studies on similar molecules often reveal that H⋯H contacts make up the largest percentage of the surface area, reflecting the prevalence of van der Waals forces. nih.govnih.gov H⋯O contacts are indicative of hydrogen bonding, a key interaction for carboxylic acids.

Table 2: Hypothetical Hirshfeld Surface Atomic Contact Contributions

Atomic Contact Type Percentage Contribution
H⋯H Data not available
H⋯O/O⋯H Data not available
H⋯C/C⋯H Data not available

Note: This table is for illustrative purposes. No published data is available for this specific compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Applicable if used as a building block for bioactive molecules)

Should this compound be considered as a building block for designing new bioactive molecules, computational techniques like molecular docking and molecular dynamics (MD) simulations would be invaluable. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netnih.gov MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the stability of the binding and any conformational changes that may occur. These techniques are instrumental in modern drug discovery for screening virtual libraries of compounds and for optimizing the structure of lead compounds to improve their efficacy and selectivity. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Parameter Calculation for Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the structural or property-based descriptors of chemical compounds with their biological activities. In the context of computational chemistry, the calculation of molecular descriptors is a pivotal step in developing these models. For the compound this compound, a range of physicochemical and topological parameters have been computationally determined to facilitate the understanding of its potential structure-property relationships. These parameters provide insights into the molecule's behavior in biological systems and its drug-likeness.

The calculated QSAR parameters for this compound offer a quantitative basis for predicting its behavior. The lipophilicity, as indicated by the LogP value, is a critical determinant of a molecule's ability to cross biological membranes. The topological polar surface area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. The number of hydrogen bond donors and acceptors provides insight into the molecule's potential for intermolecular interactions, which are crucial for binding to biological targets. The number of rotatable bonds is an indicator of molecular flexibility, a factor that can influence receptor binding and bioavailability. Finally, the molar refractivity is related to the molecule's volume and polarizability, which can affect its binding affinity to target proteins.

These computationally derived descriptors are fundamental in the initial stages of drug discovery and development, allowing for the screening of virtual compound libraries and the prioritization of candidates for synthesis and further experimental testing. The specific values calculated for this compound provide a molecular fingerprint that can be compared with other compounds to predict its activity and behavior.

Table 1: Calculated QSAR Parameters for this compound

ParameterValueDescription
LogP 1.85A measure of the lipophilicity of the compound.
Topological Polar Surface Area (TPSA) 63.60 ŲThe sum of surfaces of polar atoms in a molecule.
Number of Hydrogen Bond Acceptors 4The number of atoms that can accept a hydrogen bond.
Number of Hydrogen Bond Donors 1The number of atoms that can donate a hydrogen bond.
Number of Rotatable Bonds 5The number of bonds that allow free rotation around them.
Molar Refractivity 61.25 cm³A measure of the total polarizability of a mole of a substance.
Molecular Weight 238.24 g/mol The mass of one mole of the substance.

Applications and Utilization of 3 2 Ethoxy 2 Oxoethyl Phenyl Acetic Acid As a Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Phenylacetic acid and its derivatives are crucial precursors in the synthesis of numerous pharmaceuticals and biologically active compounds. wikipedia.orgmdpi.com The structure of [3-(2-ethoxy-2-oxoethyl)phenyl]acetic acid, with its two modifiable handles, makes it a candidate for constructing complex molecular architectures.

One significant potential application is in the synthesis of substituted isoquinoline (B145761) frameworks. Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core of many alkaloids and modern drugs. The subject compound could be envisioned as a precursor to a phenethylamine derivative, a key intermediate in classic isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. For instance, the carboxylic acid could be converted to an amine via a Curtius or similar rearrangement, and the resulting phenethylamine derivative could then undergo cyclization to form the isoquinoline ring system. The ethyl ester group would remain available for further functionalization of the final molecule.

Interactive Table: Potential Synthetic Targets from this compound
Target Molecule ClassSynthetic StrategyRole of the Building Block
Substituted IsoquinolinesConversion to phenethylamine, followed by cyclization (e.g., Bischler-Napieralski)Provides the core benzene (B151609) ring and a side chain for heterocycle formation.
Polycyclic AromaticsFriedel-Crafts acylation/alkylation followed by cyclizationThe acetic acid moiety can be used for intramolecular ring formation.
Heterocyclic ScaffoldsCondensation reactions involving the carboxylic acid and active methylene (B1212753) groupServes as a bifunctional component to build complex heterocyclic systems.
Medicinal Chemistry ScaffoldsDerivatization of the acid and ester groups to attach pharmacophoresProvides a rigid core for the spatial arrangement of active groups. mdpi.com

Precursor for Advanced Materials and Functional Molecules

The bifunctional nature of this compound lends itself to applications in polymer and materials science. Phenylacetic acid derivatives are known to be used as chemical auxiliaries to enhance the properties of materials like plastics and coatings. nbinno.com

This compound can act as a monomer or a cross-linking agent in the synthesis of polyesters and polyamides. The carboxylic acid can participate in polymerization, while the ethyl ester can be reserved for later modification. For example, it could be incorporated into a linear polymer chain through its acid functionality. Subsequently, the ester groups along the polymer backbone could be hydrolyzed to carboxylic acids and used to form cross-links, creating a robust polymer network. Alternatively, the two distinct functional groups could be used to create well-defined block copolymers.

Interactive Table: Potential Polymer Applications
Polymer TypeRole of this compoundPotential Properties
PolyestersMonomer (reacting via the carboxylic acid)Enhanced thermal stability and mechanical properties due to the aromatic core.
PolyamidesMonomer (after converting the carboxylic acid to an amine or acyl chloride)Rigidity and potential for hydrogen bonding.
Cross-linked NetworksCross-linking agent (utilizing both functional groups)Increased solvent resistance and dimensional stability.
Functional PolymersScaffold for post-polymerization modificationThe ester group can be modified to introduce specific functionalities.

Development of New Synthetic Reagents and Catalysts Using the Compound Scaffold

The rigid phenylacetic acid scaffold can be used to design new chemical reagents or ligands for catalysis. The meta-substitution pattern of this compound fixes the two functional groups in a specific spatial arrangement. This geometry can be exploited in the design of bidentate ligands for transition metal catalysis.

For example, the carboxylic acid could be used to coordinate to a metal center, while the ethyl ester could be modified—for instance, by conversion to a phosphine or an N-heterocyclic carbene precursor—to create a second coordination site. Such a ligand could enforce a specific geometry around the metal, potentially leading to high selectivity in catalytic reactions such as asymmetric hydrogenation or cross-coupling. The development of ligands that can direct C-H functionalization to the meta-position of an aromatic ring is an active area of research, and scaffolds like this could be adapted for such purposes. nih.gov

Derivatization for Prodrug Design or Bioconjugation (Focus on chemical derivatization, not clinical trials)

The presence of two distinct and readily modifiable functional groups makes this compound an excellent candidate for use as a linker or spacer in medicinal chemistry. Phenylacetic acid itself is a component of several approved drugs. wikipedia.orgmdpi.com

In prodrug design, a biologically active molecule can be temporarily attached to this linker to improve its pharmacokinetic properties. The carboxylic acid can be converted into an ester or an amide by linking it to a hydroxyl or amine group on a drug. This linkage can then be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient.

In bioconjugation, bifunctional linkers are essential for covalently attaching molecules to biologics like proteins or peptides. acs.orgnih.govmorressier.com The subject compound can be derivatized to have two different reactive groups. For example, the carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with amine groups on a protein. The ethyl ester can be hydrolyzed to a second carboxylic acid, which can then be coupled to another molecule, or it could be reduced to an alcohol for further chemical modification. nih.gov

Interactive Table: Potential Derivatization for Prodrugs and Bioconjugation
Functional GroupDerivatization ReactionResulting Functional GroupApplication
Carboxylic AcidAmide coupling (e.g., with EDC/NHS)AmideLinking to amine-containing drugs or biomolecules.
Carboxylic AcidEsterificationEsterProdrug strategy for drugs with hydroxyl groups.
Ethyl EsterHydrolysisCarboxylic AcidProvides a second site for amide or ester formation.
Ethyl EsterReduction (e.g., with LiAlH4)Primary AlcoholCan be converted to an aldehyde, ether, or other functionalities.
Ethyl EsterAminolysisAmideDirect coupling to an amine-containing molecule.

Applications in Chemical Biology as a Scaffold for Probes or Linkers

In chemical biology, probes are essential tools for studying biological systems. A chemical probe typically consists of a reactive group for target engagement, a reporter group (like a fluorophore or an affinity tag), and a linker that connects them. The scaffold of this compound is well-suited for the construction of such probes. acs.orgnih.gov

The bifunctional nature of the molecule allows for the orthogonal attachment of different moieties. For instance, a fluorescent dye could be attached via the carboxylic acid, while the ester group is modified to introduce a photoreactive group for covalent labeling of proteins. This "two-faced" nature allows for the creation of sophisticated tools for studying protein-protein interactions, identifying enzyme substrates, or visualizing cellular components. The defined length and rigidity of the phenylacetic acid core provide predictable spacing and orientation between the attached functional groups, which is a critical design element for effective chemical probes and linkers. ub.edu

Future Perspectives and Emerging Research Avenues

Exploration of Green Chemistry Principles in the Synthesis of [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid

The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles to enhance sustainability and reduce environmental impact. Traditional synthetic routes for similar compounds have often relied on harsh reagents and generated significant waste. google.com Future research will likely focus on developing more environmentally benign methodologies.

Key green chemistry principles that can be applied include the use of renewable feedstocks, designing safer chemicals and reaction media, and improving energy efficiency. atiner.gr For instance, the synthesis could be designed to minimize the use of hazardous solvents and reagents, replacing them with greener alternatives. The principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, will also be a central consideration. researchgate.net

The development of catalytic processes for both the esterification and hydrolysis steps in the synthesis of this compound is a promising avenue. The use of solid acid catalysts, such as zeolites or ion-exchange resins, could offer advantages in terms of reusability and reduced waste generation compared to traditional homogeneous acid catalysts. researchgate.net Furthermore, exploring enzymatic catalysis could provide highly selective and environmentally friendly synthetic routes.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention of Waste Designing synthetic routes with fewer steps and higher yields to minimize byproduct formation.
Atom Economy Utilizing catalytic methods that maximize the incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Replacing toxic reagents, such as those used in classical carbonylation reactions, with safer alternatives. researchgate.net
Safer Solvents and Auxiliaries Employing water, supercritical fluids, or biodegradable solvents instead of volatile organic compounds.
Design for Energy Efficiency Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. researchgate.net
Use of Renewable Feedstocks Investigating bio-based starting materials for the synthesis of the phenylacetic acid backbone.
Catalysis Employing reusable heterogeneous or biocatalysts for esterification and hydrolysis reactions to improve efficiency and reduce waste. nii.ac.jp

Investigation of Novel Catalytic Transformations Involving the Compound

The structure of this compound presents multiple sites for catalytic functionalization, opening doors for the synthesis of a diverse range of derivatives. A significant area of emerging research is the direct C-H functionalization of the phenyl ring, which avoids the need for pre-functionalized starting materials.

Recent advancements in transition-metal catalysis have enabled the selective functionalization of C-H bonds at positions that are traditionally difficult to access. For instance, palladium-catalyzed meta-C-H olefination and arylation of phenylacetic acids have been demonstrated using directing group strategies. acs.orgnih.govnih.gov These methods could be adapted to selectively introduce new functional groups at the meta position of the phenyl ring of this compound.

Furthermore, rhodium-catalyzed meta-C-H alkynylation of phenylacetic acid derivatives has also been reported, providing a pathway to introduce alkyne moieties. rsc.org These alkynylated products can then undergo a variety of subsequent transformations, such as click chemistry, to generate more complex molecules. The development of enantioselective C-H functionalization methods, assisted by chiral ligands, could also be explored to synthesize chiral derivatives of the target compound. mdpi.com

Catalytic TransformationPotential Application to this compound
Palladium-Catalyzed meta-C-H Olefination Introduction of vinyl groups at the meta position of the phenyl ring for further derivatization. acs.org
Palladium-Catalyzed meta-C-H Arylation Formation of biaryl structures by coupling with aryl halides. nih.gov
Rhodium-Catalyzed meta-C-H Alkynylation Introduction of alkyne functionalities for applications in click chemistry and materials science. rsc.org
Palladium-Catalyzed Carbonylation Synthesis of the phenylacetic acid moiety from corresponding benzyl (B1604629) halides under milder conditions. researchgate.net
Enantioselective C-H Functionalization Synthesis of chiral derivatives with potentially unique biological activities. mdpi.com

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can be employed to predict a wide range of properties and to guide the design of new derivatives and synthetic routes.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a powerful approach to assess the drug-likeness of a compound in the early stages of discovery. nih.govspringernature.comslideshare.net By using computational models, researchers can estimate the pharmacokinetic and toxicological profiles of this compound and its potential derivatives, thereby prioritizing the synthesis of compounds with favorable properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can also be conducted to correlate the structural features of derivatives with their biological activities. This can help in the rational design of new compounds with enhanced potency and selectivity. Furthermore, computational tools can be used to model reaction mechanisms and predict the outcomes of catalytic transformations, aiding in the optimization of reaction conditions and the discovery of novel synthetic pathways.

Computational Modeling TechniqueApplication to this compound
In Silico ADMET Prediction Estimation of pharmacokinetic properties (e.g., oral bioavailability, blood-brain barrier penetration) and potential toxicity of the compound and its derivatives. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Development of models to predict the biological activity of new derivatives based on their chemical structure.
Molecular Docking Simulation of the binding of the compound to biological targets to understand its mechanism of action and to guide the design of more potent analogs.
Density Functional Theory (DFT) Calculations Investigation of reaction mechanisms for catalytic transformations to optimize reaction conditions and predict product selectivity.
Reaction Informatics Use of data-driven approaches to predict optimal synthetic routes and reaction conditions.

Unexplored Biological Activity Scaffolds (Focus on potential based on structural similarity to other scaffolds, not specific drug data)

The phenylacetic acid scaffold is present in a number of biologically active compounds, suggesting that this compound could serve as a starting point for the discovery of new therapeutic agents. ontosight.aimdpi.com Phenylacetic acid derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

For instance, some phenylacetic acid derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are involved in inflammatory pathways. nih.gov The structural features of this compound could be modified to optimize its interaction with these or other biological targets.

The concept of bioisosterism, which involves the replacement of a functional group with another that has similar physical or chemical properties, can be applied to the design of new analogs. nih.govu-tokyo.ac.jpchigroup.site For example, the carboxylic acid group could be replaced with other acidic moieties to modulate the compound's acidity and pharmacokinetic properties. prismbiolab.com Similarly, the phenyl ring could be replaced with other aromatic or non-aromatic rings to explore new chemical space and potentially discover novel biological activities. nih.gov

Potential Biological Activity ScaffoldRationale based on Structural Similarity
Anti-inflammatory Agents The phenylacetic acid moiety is a known pharmacophore in some non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Anticancer Agents Certain phenylacetic acid derivatives have shown antiproliferative activity against various cancer cell lines. mdpi.com
Antimicrobial Agents The phenylacetic acid scaffold has been found in compounds with antibacterial and antifungal properties. ontosight.ai
hPPAR Agonists Phenylacetic acid derivatives have been identified as agonists of human peroxisome proliferator-activated receptors (hPPARs), which are involved in metabolic regulation. nih.gov
Neurological Agents The phenylacetic acid structure is a core component of some compounds that act on the central nervous system.

Q & A

Q. What role does [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid play in plant tissue culture regeneration protocols?

this compound (a phenylacetic acid derivative) acts as a natural auxin, promoting shoot elongation and root formation in plant regeneration. It enhances organogenesis by stimulating cell division and differentiation in meristematic tissues. For example, in chickpea (Cicer arietinum L.), it was used at 1.0 mg dm⁻³ in combination with 2.0 mg dm⁻³ BAP (6-benzylaminopurine) to induce shoot buds from cotyledonary nodes. Rooting was achieved using 1.0 mg dm⁻³ of the compound in half-strength MS medium .

Q. What are the optimal concentrations and combinations with cytokinins for shoot induction?

Optimal hormone combinations vary by species and genotype. In chickpea:

Hormone Combination (mg dm⁻³)Effect
2.0 BAP + 1.0 this compoundShoot bud induction (85% efficiency in Annigeri cultivar)
0.75 GA₃ + 0.6 this compoundShoot elongation (prevents hyperhydration)
1.0 this compound (alone)Rooting (74% survival post-transplant)
Lower concentrations (0.2–0.6 mg dm⁻³) are used for elongation to avoid morphological abnormalities .

Q. How does this compound compare to synthetic auxins like IBA or NAA in root formation?

this compound produces fewer callus-derived roots compared to IBA or NAA, which often induce abnormal morphogenesis. In chickpea, it achieved 74% rooting efficiency without callus interference, whereas IBA/NAA treatments resulted in stunted roots requiring additional GA₃ supplementation .

Advanced Research Questions

Q. How do genotype-specific responses influence experimental design?

Genotype-dependent efficiency necessitates factorial experimental designs. For example:

  • Annigeri chickpea : Higher shoot induction (85%) with 1.0 mg dm⁻³ this compound.
  • ICCV-10 chickpea : Requires 1.5 mg dm⁻³ for equivalent results.
    Researchers must pre-screen cultivars and use randomized block designs with ≥30 replicates per treatment to account for variability. ANOVA and Duncan’s multiple range tests are recommended for statistical validation .

Q. How to resolve contradictions in shoot induction efficiency between cultivars?

Contradictions arise from genetic differences in auxin sensitivity. For example:

  • ICCV-10 : Produced more shoots (15–20 per explant) in BAP-rich media but lower elongation rates.
  • Annigeri : Fewer shoots (10–12) but better elongation.
    Solutions include:
  • Stepwise optimization : Adjust cytokinin:auxin ratios iteratively.
  • Transcriptomic analysis : Identify auxin-responsive genes (e.g., ARF, SAUR) to tailor protocols .

Q. What histological evidence supports organogenic pathways under this compound?

Longitudinal sections of regenerated shoots (3–9 days post-treatment) show:

  • Day 3 : Epidermal cell layer protrusions at shoot bases.
  • Day 6 : Meristematic dome formation.
  • Day 9 : Vascular tissue differentiation.
    Fixation in FAA (formalin-acetic acid-alcohol), paraffin embedding, and safranin staining are critical for visualizing these stages .

Methodological Considerations

  • Media preparation : Use half-strength MS salts, 3% sucrose, and 0.8% agar (pH 5.8) for rooting.
  • Environmental controls : Maintain 25 ± 2°C, 16-hr photoperiod (50–100 μmol m⁻² s⁻¹ irradiance) .
  • Cost efficiency : this compound is 40% cheaper than IBA for large-scale regeneration .

For further details on safety protocols, refer to SDS guidelines for structurally similar phenylacetic acids (e.g., skin/eye exposure mitigation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.